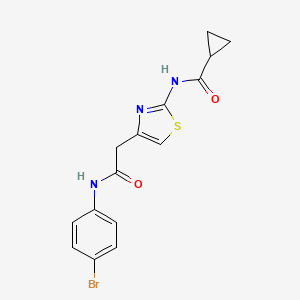
N-(4-(2-((4-bromofenil)amino)-2-oxoetil)tiazol-2-il)ciclopropanocarboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide” is a chemical compound that is part of a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives . These compounds have been synthesized to combat microbial resistance and improve the effectiveness and selectivity of chemotherapeutic agents against cancer .
Synthesis Analysis
The synthesis of these compounds involves confirming their molecular structures through physicochemical and spectral characteristics . The specific synthesis process for “N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide” is not detailed in the available resources .
Chemical Reactions Analysis
The chemical reactions involving these compounds are not detailed in the available resources .
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
Compuestos similares al han sido sintetizados y probados para su actividad anticancerígena . Estos compuestos han demostrado una actividad de alta a moderada contra líneas celulares de cáncer humano como MCF-7 (mama), A549 (pulmón), Colo-205 (colon) y A2780 (ovario) .
Diseño y Síntesis de Fármacos
El compuesto se utiliza en el diseño y la síntesis de nuevos derivados con posibles actividades biológicas . Las estructuras moleculares de los productos se confirman mediante espectroscopia de RMN de 1H y 13C, y datos espectroscópicos de masas .
Importancia Biológica
El compuesto y sus derivados tienen importantes actividades biológicas . Se utilizan a menudo en el desarrollo de nuevos fármacos y terapias.
Investigación Química
El compuesto se utiliza en la investigación química, particularmente en el estudio de compuestos tiazólicos . Se utiliza en la síntesis de varios otros compuestos y en el desarrollo de nuevas reacciones químicas.
Ensayos Clínicos
Compuestos con estructuras similares han sido procesados para ensayos clínicos de fase 1 . Esto sugiere aplicaciones potenciales del compuesto en ensayos clínicos para el desarrollo de nuevos fármacos.
Mecanismo De Acción
Target of Action
The primary targets of N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide are bacterial and cancerous cells . The compound has been synthesized to combat the antimicrobial and anticancer drug resistance by these pathogens and cancerous cells .
Mode of Action
N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide: interacts with its targets by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . Molecular docking studies have shown that the compound displays a good docking score within the binding pocket of the selected PDB ID (1JIJ, 4WMZ, and 3ERT), indicating a strong interaction with its targets .
Biochemical Pathways
The biochemical pathways affected by N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide involve the disruption of lipid biosynthesis in bacterial cells . This disruption leads to downstream effects such as the inhibition of bacterial growth and proliferation .
Pharmacokinetics
The pharmacokinetics of N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide The compound has shown promising adme (absorption, distribution, metabolism, and excretion) properties in molecular docking studies .
Result of Action
The result of the action of N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is the inhibition of bacterial growth and proliferation . In addition, the compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative strains . It has also demonstrated significant antifungal activity .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
The compound N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide has been evaluated for its in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species . It has also shown anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7)
Cellular Effects
The effects of N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide on various types of cells and cellular processes are currently being studied. Preliminary results suggest that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Molecular docking studies have been carried out to study the binding mode of this compound with receptors . These studies suggest that it may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
N-[4-[2-(4-bromoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O2S/c16-10-3-5-11(6-4-10)17-13(20)7-12-8-22-15(18-12)19-14(21)9-1-2-9/h3-6,8-9H,1-2,7H2,(H,17,20)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXNODWEVTYSKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(5-chloro-2-methoxyphenyl)-4-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2577802.png)
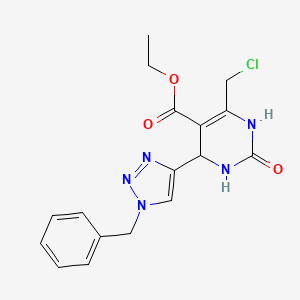
![N-(1-cyano-1-cyclopropylethyl)-2-[(5-acetamido-2-methylphenyl)amino]acetamide](/img/structure/B2577805.png)
![6-Tert-butyl-2-[(oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2577806.png)

![2-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2577810.png)
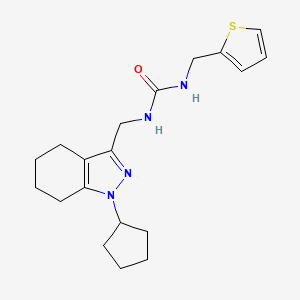
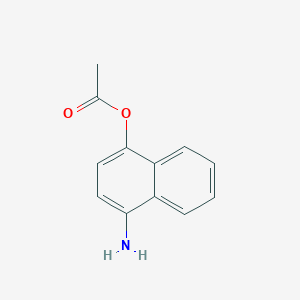
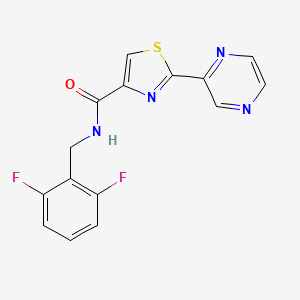
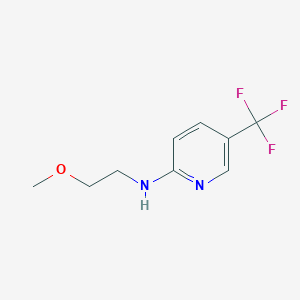
![N-([2,3'-bifuran]-5-ylmethyl)-2-chlorobenzamide](/img/structure/B2577821.png)
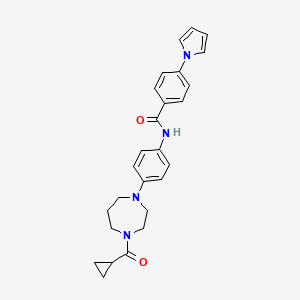
![4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-2,5-dimethylmorpholine](/img/structure/B2577823.png)
![ethyl 4-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2577824.png)
